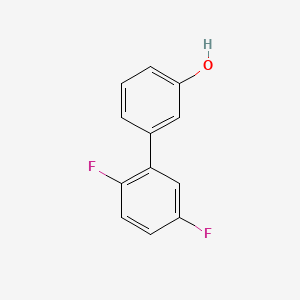

3-(2,5-Difluorophenyl)phenol

Overview

Description

“3-(2,5-Difluorophenyl)phenol” is a chemical compound with the linear formula C12H8F2O . It has a molecular weight of 206.19 . It is a phenol derivative that contains difluorophenyl groups. It is an important intermediate, mainly used in the synthesis of liquid crystal materials and antifungal agents .

Molecular Structure Analysis

The molecular structure of “3-(2,5-Difluorophenyl)phenol” consists of a phenol group attached to a difluorophenyl group . The InChI code for this compound is 1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H .Physical And Chemical Properties Analysis

The physical properties of “3-(2,5-Difluorophenyl)phenol” include a melting point of 91-93°C, boiling point of 377.9°C, and a density of 1.312 g/cm3 at 25°C. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.Scientific Research Applications

Production of Conducting Polymers

Due to its phenolic structure, 3-(2,5-Difluorophenyl)phenol can be used as a building block for conducting polymers . These polymers have applications in various fields, including electronics and materials science .

Antioxidant Properties

This compound has shown promise as an antioxidant . Antioxidants are crucial in various industries, including food preservation and pharmaceuticals, to prevent oxidation and prolong shelf life .

Ultraviolet Absorbers

The ability of 3-(2,5-Difluorophenyl)phenol to absorb ultraviolet light makes it a candidate for use in UV protection formulations. These formulations are essential in products ranging from sunscreens to protective coatings .

Flame Retardants

Another significant application is in the development of flame retardants . The compound’s structure contributes to the thermal stability and flame resistance of materials, making it useful in enhancing the safety of various consumer products .

Safety and Hazards

Future Directions

Pyrazole and its derivatives, which include “3-(2,5-Difluorophenyl)phenol”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . Therefore, this compound and its derivatives could be further studied for potential applications in medicine and other fields .

Mechanism of Action

Target of Action

It is known that phenolic compounds, which include 3-(2,5-difluorophenyl)phenol, often interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can also dissolve tissue on contact via proteolysis .

Biochemical Pathways

Phenolic compounds are known to regulate several pathways, including the activation of antioxidant response using the nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (cox-2) and cytokines with the help of nf-kb (nuclear factor-kappa b), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their chemical structure, the food matrix, and the presence of other compounds .

Result of Action

Phenolic compounds are known to have a broad spectrum of biological activities, which can lead to various health benefits .

properties

IUPAC Name |

3-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683471 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261889-63-7 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)

![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)

![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)